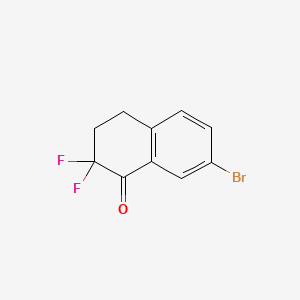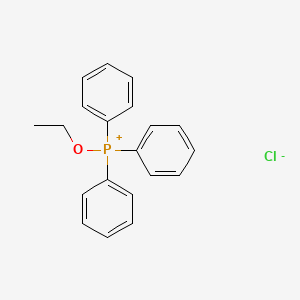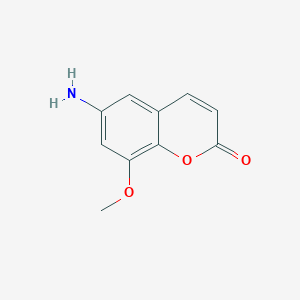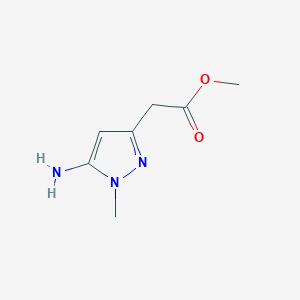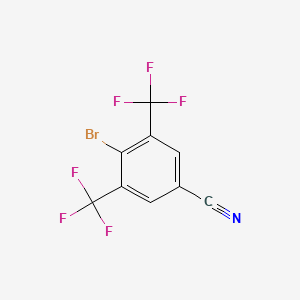
4-Bromo-3,5-bis(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF6N It is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)benzonitrile typically involves the bromination of 3,5-bis(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to handle the brominating agents and by-products effectively.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-bis(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
4-Bromo-3,5-bis(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of the nitrile group can facilitate binding to enzyme active sites or receptor proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
3,5-Bis(trifluoromethyl)benzonitrile:
4-Iodobenzonitrile: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and uses.
Uniqueness
4-Bromo-3,5-bis(trifluoromethyl)benzonitrile is unique due to the combination of the bromine atom and two trifluoromethyl groups, which confer distinct chemical properties such as high electronegativity, increased lipophilicity, and specific reactivity patterns. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H2BrF6N |
|---|---|
Molecular Weight |
318.01 g/mol |
IUPAC Name |
4-bromo-3,5-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF6N/c10-7-5(8(11,12)13)1-4(3-17)2-6(7)9(14,15)16/h1-2H |
InChI Key |
YQQGHPMBXCFKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


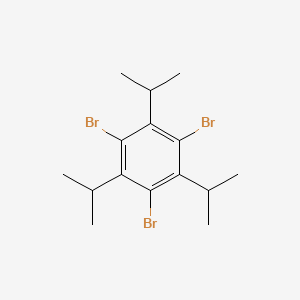
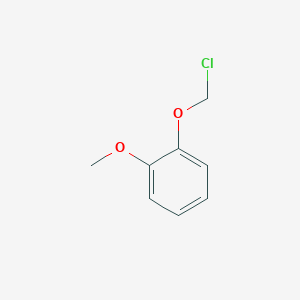
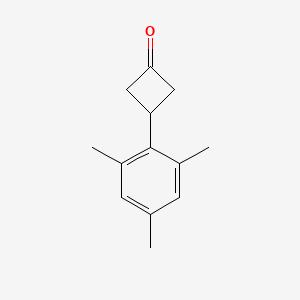
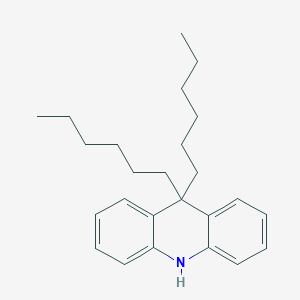
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
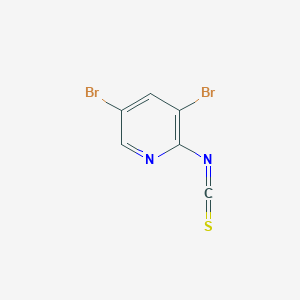
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
